

# Potential Research Areas for 3-(Benzyloxy)oxan-4-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Benzyloxy)oxan-4-one

Cat. No.: B1374294

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## Introduction

**3-(Benzyloxy)oxan-4-one**, a heterocyclic ketone, presents a scaffold with significant potential for therapeutic applications. While direct research on this specific molecule is limited, its structural motifs—the tetrahydropyran-4-one core and the benzyloxy substituent—are prevalent in a wide array of biologically active compounds. This technical guide consolidates data from analogous structures to illuminate promising research avenues for **3-(Benzyloxy)oxan-4-one** in anticancer, antibacterial, and anti-inflammatory drug discovery.

## Core Chemical Structure and Properties

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	--INVALID-LINK--
Molecular Weight	206.24 g/mol	--INVALID-LINK--
IUPAC Name	3-(phenylmethoxy)oxan-4-one	--INVALID-LINK--
Canonical SMILES	C1COCC(C1=O)OCC2=CC=C C=C2	--INVALID-LINK--

## Potential Research Areas and Biological Activities of Analogous Compounds

The tetrahydropyran-4-one and pyran-4-one cores are recognized as "privileged structures" in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs. The benzyloxy group can also contribute to biological activity, often by participating in hydrophobic interactions within target proteins.

### Anticancer Activity

Derivatives of pyran-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and CDK2 pathways.

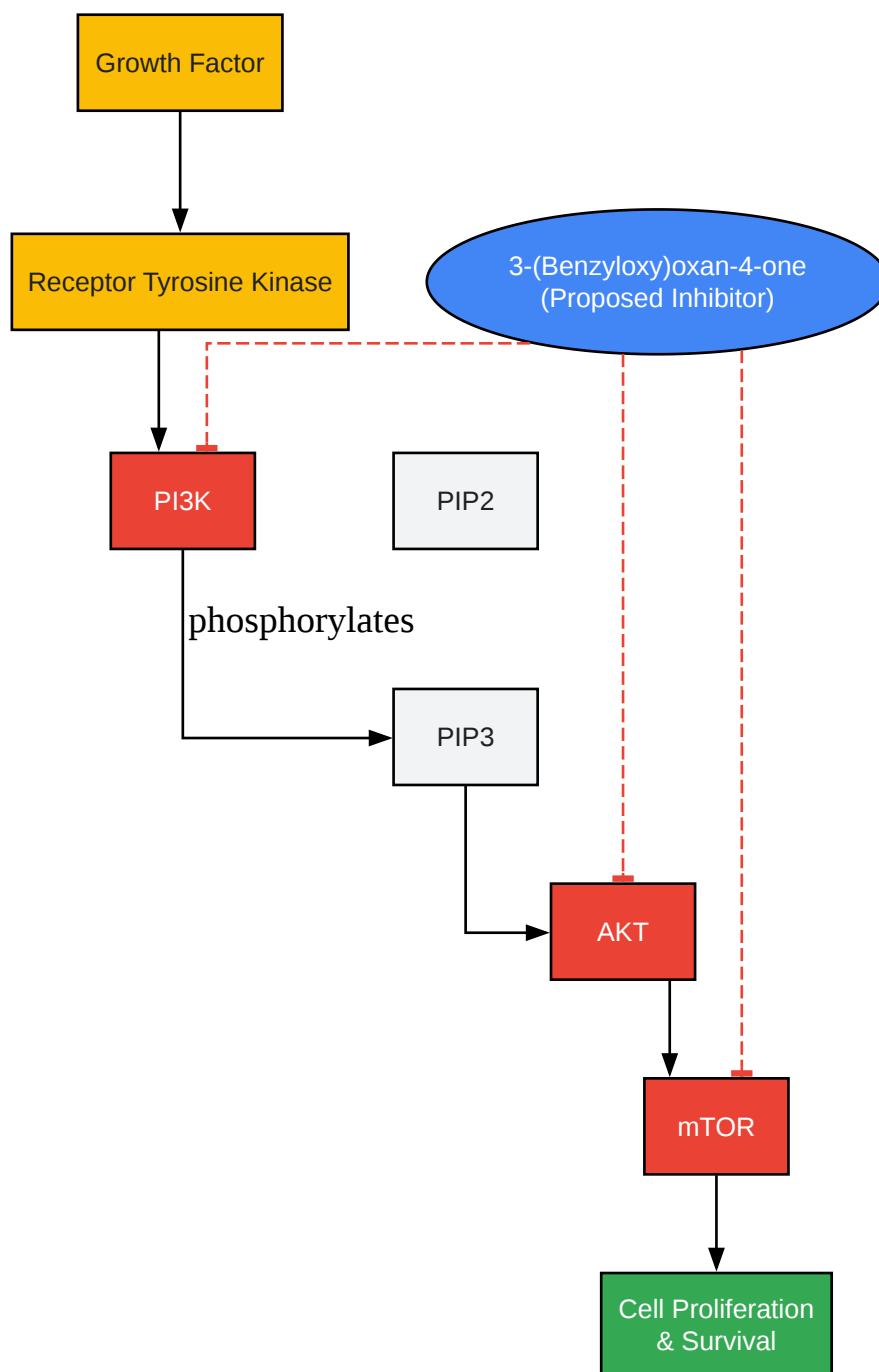
Quantitative Data for Anticancer Activity of Pyran-4-one Analogs:

Compound Type	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4j)	MCF-7 (Breast)	26.6	<a href="#">[1]</a>
Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4i)	MCF-7 (Breast)	34.2	<a href="#">[1]</a>
Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4g)	SW-480 (Colon)	34.6	<a href="#">[1]</a>
4H-Pyran derivative (4k)	HCT-116 (Colon)	85.88	<a href="#">[2]</a>
4H-Pyran derivative (4d)	HCT-116 (Colon)	75.1	<a href="#">[2]</a>
Caged Garcinia xanthone (pyran-containing) (106)	HCT-116 (Colon)	0.2	<a href="#">[3]</a>
Caged Garcinia xanthone (pyran-containing) (107)	HL-60 (Leukemia)	0.4	<a href="#">[3]</a>
3',6-dichloroflavanone (pyranone-containing)	MDA-MB-231 (Breast)	2.9	<a href="#">[3]</a>

#### Potential Signaling Pathways to Investigate:

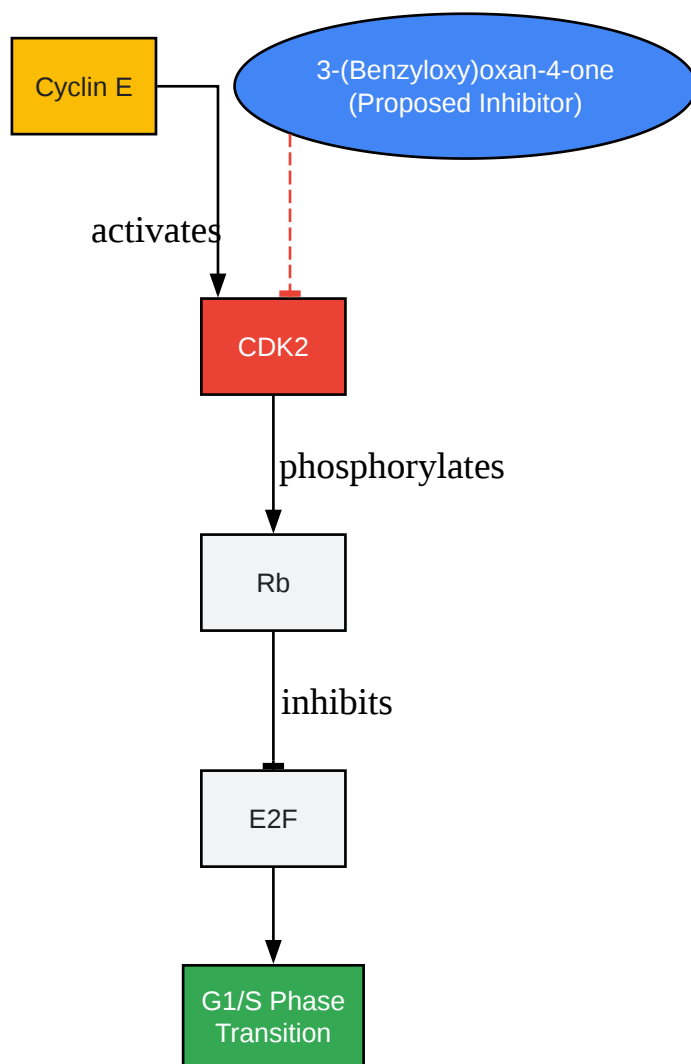
- **PI3K/AKT/mTOR Pathway:** This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[\[4\]](#) Pyranone derivatives could potentially inhibit key kinases in this pathway.
- **CDK2 Pathway:** Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression, particularly the G1/S transition.[\[5\]](#)[\[6\]](#) Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

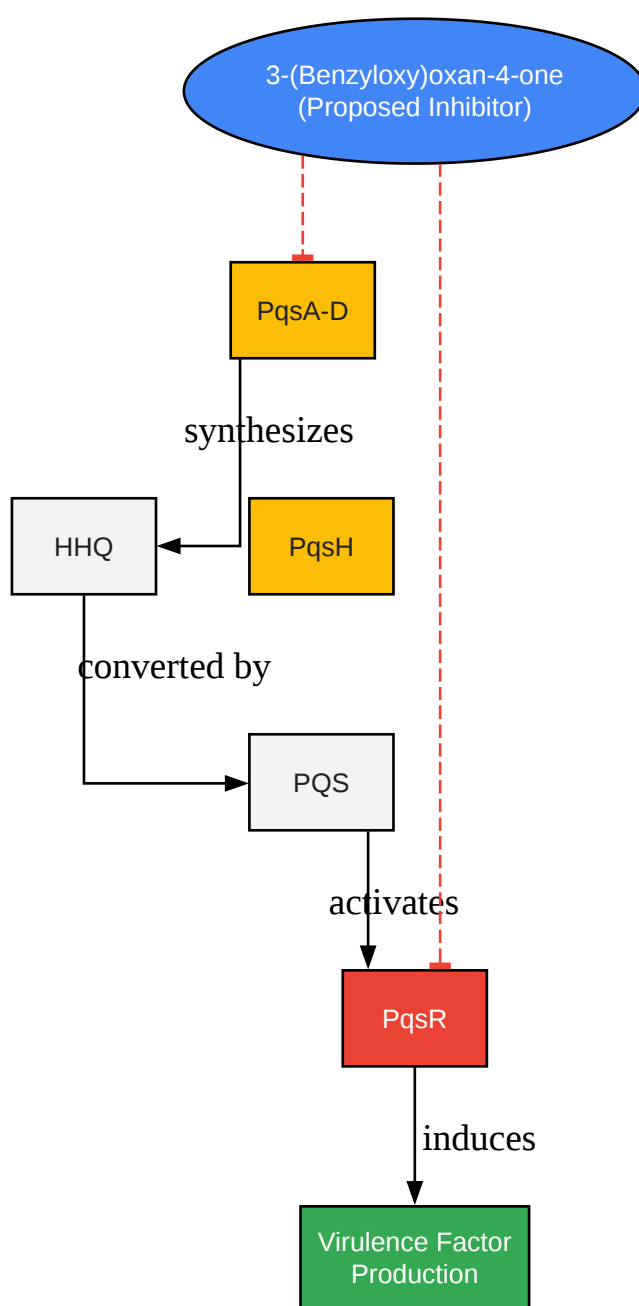
Visualizing Potential Anticancer Mechanisms:

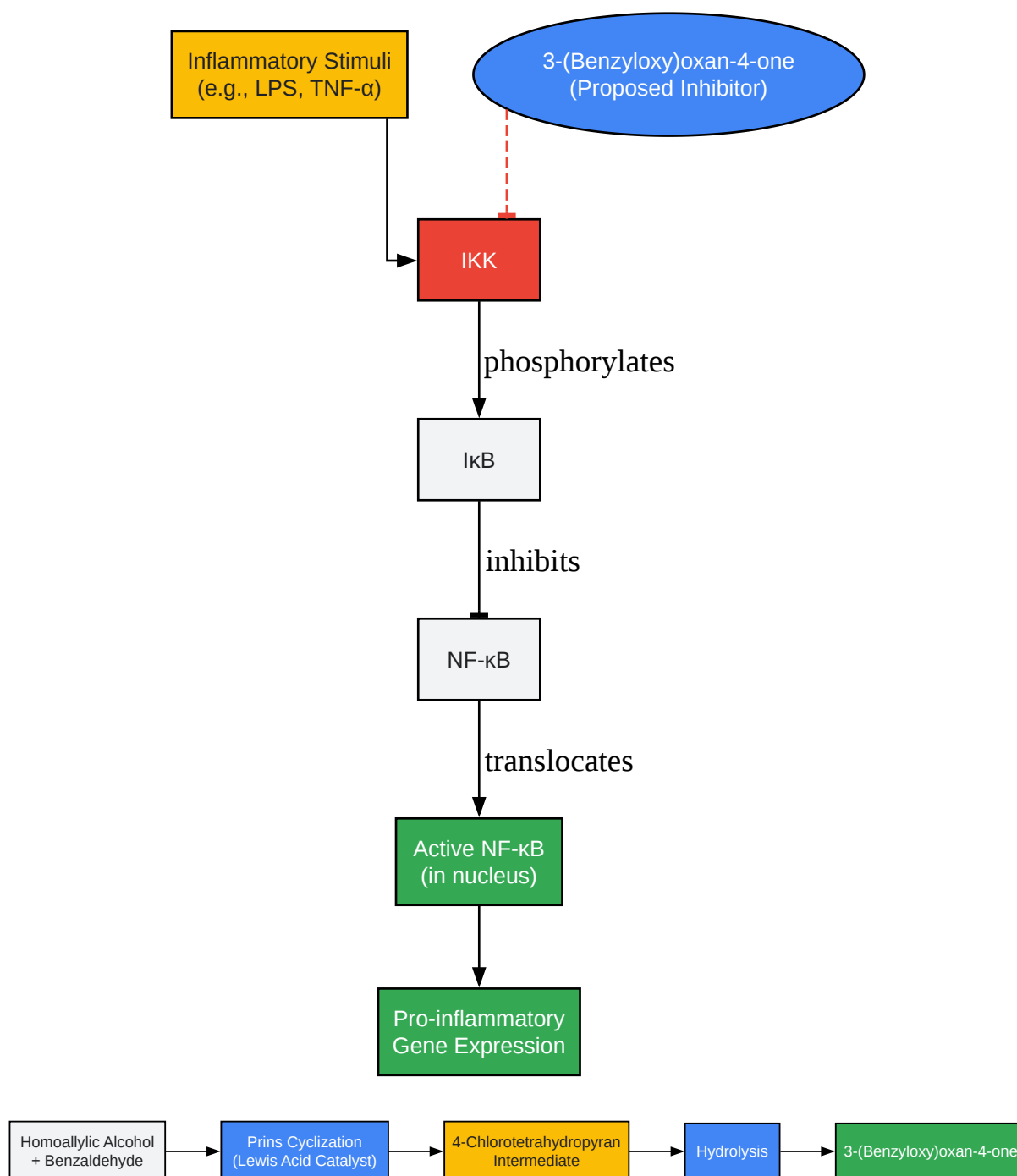


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Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by **3-(Benzyloxy)oxan-4-one**.







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